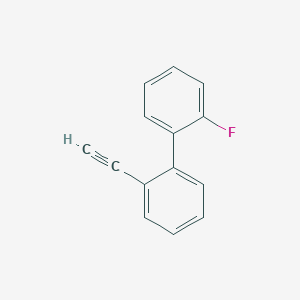

2-Ethynyl-2'-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9F |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

1-ethynyl-2-(2-fluorophenyl)benzene |

InChI |

InChI=1S/C14H9F/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h1,3-10H |

InChI Key |

FGPAJGSZYNTPQJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 2 Fluoro 1,1 Biphenyl and Derivative Structures

Construction of the Biaryl Core in Fluorinated Systems

The creation of the C-C bond linking the two phenyl rings, particularly with a fluorine substituent at an ortho position, is a cornerstone of the synthesis. This transformation is dominated by transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Formation

Palladium catalysis stands as the most versatile and widely employed tool for biaryl synthesis. numberanalytics.com The development of sophisticated phosphine (B1218219) ligands and robust catalyst systems has enabled the coupling of even challenging, sterically hindered, and electron-deficient substrates. nih.govnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a favored method due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. nih.gov The synthesis of fluorinated biaryls often involves the coupling of a fluorinated aryl halide with an arylboronic acid or vice versa.

Research into the synthesis of polyfluorinated biphenyls has led to the optimization of catalyst systems to maximize yields and minimize side reactions like homocoupling. nih.gov For instance, the coupling of electron-poor substrates often requires higher catalyst loads and specific ligand-to-metal ratios to be effective. nih.gov The preparation of 2-diphenylphosphinoyl-2'-halo biphenyls via Suzuki-Miyaura coupling has provided valuable insights into the reactions of ortho-halogenated phenylboronic acids, which are direct analogues for the synthesis of the 2-fluoro-1,1'-biphenyl core. researchgate.net However, it has been noted that Suzuki coupling can show limited reactivity towards certain ortho-substituted aryl halides, a challenge that must be considered in this specific synthesis. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3,5,6-Tetrafluoroiodobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 91 | nih.gov |

| 1-Iodo-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | Generic Protocol |

| o-Halogenated Phenylboronic Acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Varies | researchgate.net |

Beyond the Suzuki reaction, several other palladium-catalyzed methods are highly effective for constructing fluorinated biaryls. numberanalytics.com

The Negishi coupling joins an organozinc compound with an organohalide. wikipedia.org It is known for its high reactivity and functional group tolerance, often proceeding where other methods fail. wikipedia.org Continuous-flow methodologies have been developed for the efficient synthesis of 2-fluorobiaryl products via a metalation, zincation, and Negishi coupling sequence. nih.gov Nickel catalysts can also be employed, sometimes offering different reactivity or selectivity profiles compared to palladium. wikipedia.orgrsc.orgresearchgate.net

The Stille reaction utilizes an organotin (stannane) reagent coupled with an organohalide. wikipedia.org Its primary advantages include the stability of organostannanes to air and moisture and a broad tolerance for various functional groups. nih.govlibretexts.org The development of electron-rich, bulky phosphine ligands has enabled the coupling of less reactive aryl chlorides and bromides under milder conditions than previously possible. nih.gov

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org While not a direct biaryl coupling in the traditional sense, it is a powerful tool for the arylation of alkenes and can be applied to fluorine-containing substrates. dntb.gov.uamdpi.com Catalytic systems have been specifically designed for the Heck reaction of fluorinated haloaryls, demonstrating efficient functionalization. acs.org

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Reference |

|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Aryl Halide/Triflate | High reactivity and functional group tolerance. wikipedia.org | wikipedia.orgnih.gov |

| Stille | Organostannane (R-SnR'₃) | Aryl Halide/Triflate | Air/moisture stable reagents, broad functional group tolerance. nih.govlibretexts.org | nih.govwikipedia.org |

| Heck | Alkene | Aryl Halide/Triflate | Forms C(sp²)-C(sp²) bonds with alkenes, good for vinyl-aryl structures. organic-chemistry.org | dntb.gov.uaacs.org |

Copper-Mediated Approaches to Biaryl Synthesis

Copper-mediated reactions represent some of the oldest methods for biaryl synthesis, most notably the Ullmann reaction, which typically involves the coupling of two aryl halide molecules at high temperatures. wikipedia.org While often requiring harsh conditions, modern advancements have improved the utility of copper catalysis.

More contemporary methods include copper-promoted decarboxylative cross-couplings and the use of bimetallic systems. wikipedia.org An efficient Pd/Cu bimetallic catalysis has been reported for the cross-coupling of fluoroaryl halides with fluoroarenes, where the in-situ generation of a copper nucleophile leads to high selectivity. rsc.org Furthermore, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as effective and reusable catalysts for the synthesis of biaryls from boronic acids under milder conditions. researchgate.net These approaches offer valuable alternatives to purely palladium-based systems for the formation of the fluorinated biaryl core.

Incorporation of the Ethynyl (B1212043) Moiety into Biaryl Frameworks

Once the 2-fluoro-1,1'-biphenyl core is established (typically as a halide or triflate), the final key step is the introduction of the ethynyl group at the 2'-position. The Sonogashira reaction is the preeminent method for this transformation.

Sonogashira Cross-Coupling for Terminal Alkyne Introduction with Fluorinated Aryl Halides

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is almost universally catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically CuI, in the presence of an amine base. libretexts.orgorganic-chemistry.org

This reaction is exceptionally well-suited for the final step in the synthesis of 2-ethynyl-2'-fluoro-1,1'-biphenyl. It can be performed under mild conditions, which helps preserve the integrity of the pre-formed biaryl structure. wikipedia.org Crucially, the Sonogashira coupling has been shown to be highly effective for the derivatization of ortho-substituted aryl bromides, overcoming the reactivity limitations sometimes observed with Suzuki couplings in sterically hindered environments. nih.gov

The synthesis can proceed by coupling a 2-halo-2'-fluoro-1,1'-biphenyl with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) followed by deprotection, or directly with acetylene (B1199291) gas. Alternatively, the coupling can involve a fluorinated aryl halide and an ethynyl-substituted aromatic ring. sigmaaldrich.com Studies on the Sonogashira coupling of diaryl sulfone bis(triflates) have demonstrated excellent site-selectivity and high yields, providing a reliable protocol for alkynylating complex aromatic systems. nih.gov

| Aryl Halide/Triflate | Alkyne | Catalyst System | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Pyrrolidine | THF or DMF | Mild conditions, high functional group tolerance. wikipedia.org | wikipedia.orglibretexts.org |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Selective reaction at the more reactive iodide position. libretexts.org | libretexts.org |

| 2,4'-Bis(triflate)diphenyl Sulfone | Various Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI / (Bu)₄NI | Et₃N | DMF | High yields (85-92%) for bis-alkynylation. nih.gov | nih.gov |

Dehydrohalogenation Routes to Ethynyl Functions

Dehydrohalogenation serves as a fundamental and classical method for introducing an alkyne functionality. wikipedia.org This elimination reaction typically involves the removal of two molecules of hydrogen halide from a vicinal or geminal dihalide precursor. youtube.comlibretexts.org The process is generally promoted by a strong base. wikipedia.org

For the synthesis of an ethynyl group on a biaryl scaffold, a suitable precursor would be a dihaloethyl-substituted biphenyl (B1667301). The reaction proceeds in a stepwise manner, with the first dehydrohalogenation yielding a vinylic halide intermediate, which then undergoes a second elimination to form the desired alkyne. libretexts.orgyoutube.com The choice of base and reaction conditions can be critical, especially when dealing with substrates that have the potential for forming either a terminal or internal alkyne. youtube.com For instance, sodium amide (NaNH2) is often used to favor the formation of terminal alkynes. youtube.com

A general representation of this two-fold E2 elimination is as follows:

Step 1: Formation of Vinylic Halide R-CHX-CH2X + Base → R-CX=CH2 + HB + X⁻

Step 2: Formation of Alkyne R-CX=CH2 + Base → R-C≡CH + HB + X⁻

Where R represents the 2'-fluoro-1,1'-biphenyl moiety and X is a halogen.

The efficiency of the dehydrohalogenation can be influenced by the nature of the halogen, with bromides and iodides typically being better leaving groups than chlorides. The reaction is often carried out in a solvent such as liquid ammonia (B1221849) when using sodium amide. libretexts.org

Stereoselective Alkynylation Methods

The direct introduction of an ethynyl group in a stereoselective manner is a more advanced and often more desirable approach, particularly when constructing chiral molecules. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a widely used method. In the context of synthesizing this compound, this could involve the coupling of 2-bromo-2'-fluoro-1,1'-biphenyl (B13739445) with a protected acetylene equivalent, followed by deprotection.

Recent advancements have focused on the development of enantioselective alkynylation methods to create chiral centers. nih.gov While the focus is often on creating stereogenic centers adjacent to the newly formed carbon-carbon bond, these methods highlight the level of control achievable in modern organic synthesis. For biaryl systems, where axial chirality is a key feature, stereoselective methods are paramount. nih.gov

Targeted Fluorination Strategies for Biaryl Systems

The introduction of fluorine atoms into biaryl systems can significantly modulate their electronic properties and biological activity. rsc.org Both electrophilic and nucleophilic fluorination methods are employed, each with its own set of advantages and limitations.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.org These reactions are often employed in the later stages of a synthetic sequence. rsc.org For the synthesis of this compound, a precursor such as 2-ethynyl-1,1'-biphenyl (B1254763) could potentially be fluorinated using an electrophilic fluorinating agent, although controlling the regioselectivity to obtain the desired 2'-fluoro isomer would be a significant challenge.

Nucleophilic fluorination, on the other hand, utilizes a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride or an ammonium (B1175870) fluoride, to displace a leaving group on the aromatic ring. wikipedia.org Palladium-catalyzed fluorination of aryl halides or triflates has emerged as a powerful method. nih.govacs.org For example, the fluorination of an aryl triflate can be achieved using a palladium catalyst with a specialized phosphine ligand and a fluoride source like cesium fluoride (CsF). acs.org This approach offers a more direct and often more regioselective route to fluorinated biaryls.

| Fluorination Method | Reagent Type | Common Reagents | Key Features |

| Electrophilic Fluorination | Delivers "F+" | NFSI, Selectfluor® wikipedia.org | Often used in late-stage synthesis; regioselectivity can be a challenge. rsc.org |

| Nucleophilic Fluorination | Delivers "F-" | CsF, KF nih.gov | Requires a suitable leaving group (e.g., Br, I, OTf); often catalyzed by palladium. nih.govacs.org |

Electrochemical methods offer a green and often highly efficient alternative for fluorination. goettingen-research-online.de Anodic fluorination can be used to introduce fluorine atoms into aromatic rings. By controlling the electrochemical potential and the reaction medium, it is possible to achieve selective fluorination. researchgate.net This technique can be particularly useful for the synthesis of polyfluorinated analogues, where multiple fluorine atoms are introduced into the biaryl system. The process avoids the need for harsh chemical oxidants, using electricity as a "traceless" reagent. goettingen-research-online.denih.gov Electrochemical methods have been successfully applied to the fluorination of benzene (B151609) and its derivatives to yield polyfluorinated cyclohexadienes. researchgate.net

Asymmetric Synthesis and Chiral Control in Biaryl Alkyne Systems

The synthesis of enantiomerically pure axially chiral biaryls is a significant area of research, as these compounds are valuable as chiral ligands and in pharmaceutical applications. nih.govrsc.org The rotational barrier around the C-C single bond connecting the two aryl rings gives rise to atropisomerism, a form of axial chirality. nih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically enriched compounds from a racemic starting material. fao.orgresearchgate.net In the context of biaryl synthesis, this approach can be applied to a racemic mixture of a biaryl halide or sulfonate that can undergo racemization under the reaction conditions. A chiral catalyst then selectively reacts with one of the enantiomers to form the desired product, while the unreacted enantiomer continuously racemizes, allowing for a theoretical yield of 100% of a single product enantiomer. nih.govresearchgate.net

A notable example is the dynamic kinetic Pd-catalyzed alkynylation of racemic heterobiaryl sulfonates. rsc.org Using a palladium catalyst with a chiral ligand, such as (S)-QUINAP, it is possible to synthesize axially chiral heterobiaryl alkynes with excellent yields and high enantioselectivities. rsc.org This methodology could be adapted for the synthesis of this compound by starting with a racemic 2-halo-2'-fluoro-1,1'-biphenyl derivative that can undergo atropisomerization. The use of a chiral palladium catalyst would then facilitate a stereoselective Sonogashira-type coupling with an alkyne, leading to the enantioenriched target molecule.

| Catalyst System | Chiral Ligand | Substrate | Outcome |

| Pd(OAc)₂ | (S)-QUINAP | Racemic heterobiaryl sulfonates | Axially chiral heterobiaryl alkynes in high yield and enantioselectivity rsc.org |

This approach highlights the sophistication of modern synthetic methods, enabling the precise control of axial chirality in complex biaryl systems.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Ethynyl-2'-fluoro-1,1'-biphenyl. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment and connectivity of atoms within the molecule.

A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on both phenyl rings and the acetylenic proton. The aromatic region (typically 7.0-8.0 ppm) would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetylenic proton (C≡C-H) is expected to appear as a sharp singlet in a distinct region of the spectrum. For the related compound 2-fluorobiphenyl (B19388), aromatic proton signals are observed between 7.1 and 7.6 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The two carbons of the ethynyl (B1212043) group would have characteristic chemical shifts. Aromatic carbons would appear in the typical downfield region, with their exact shifts influenced by the fluorine and ethynyl substituents. For biphenyl (B1667301) itself, carbon signals appear at 127.2, 127.3, 128.8, and 141.3 ppm. rsc.org In 2-biphenylcarboxylic acid, a related substituted biphenyl, aromatic carbon signals are observed between 127 and 141 ppm. chemicalbook.com

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative, as it provides a direct probe of the fluorine atom's environment. thermofisher.com It is expected to show a single resonance, and the coupling constants with nearby protons (³JHF and ⁴JHF) would help confirm the substitution pattern on the fluorinated ring. wikipedia.org

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known data for similar structures and may not represent experimental values.)

Interactive Data Table: Predicted NMR Shifts| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Complex multiplets due to H-H and H-F coupling. |

| ¹H (Acetylenic) | ~3.0 | Sharp singlet. |

| ¹³C (Aromatic) | 115 - 145 | Shifts influenced by substituents. Carbon attached to fluorine will show a large C-F coupling constant. |

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. wikipedia.org For this compound, ¹⁹F NMR offers several advantages:

High Sensitivity and Resolution: The large chemical shift range of ¹⁹F NMR (around 800 ppm) minimizes the chances of signal overlap, providing clear and well-resolved spectra. thermofisher.comwikipedia.org

Structural Confirmation: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The observed shift for the fluorine in this compound would be characteristic of a fluorine atom attached to an aromatic ring that is part of a substituted biphenyl system. For comparison, the chemical shift of fluorobenzene (B45895) is approximately -113 ppm relative to CFCl₃. colorado.edu

Coupling Information: Spin-spin coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and even more distant protons provides valuable information for assigning the proton signals in the ¹H NMR spectrum and confirming the connectivity of the molecule. wikipedia.org

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for the characterization of new compounds like this compound.

HRMS can determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of its elemental formula. nih.gov For this compound, the expected molecular formula is C₁₄H₉F.

Calculated Mass Data for this compound Interactive Data Table: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉F |

| Monoisotopic Mass | 196.0688 u |

The electron ionization (EI) mass spectrum of the related compound 2-fluorobiphenyl shows a prominent molecular ion peak (m/z 172), which corresponds to its molecular weight. nist.govrestek.com A similar prominent molecular ion peak at m/z 196 would be expected for this compound, and the fragmentation pattern would provide further structural information.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a valuable tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal alkyne C-H bond. youtube.com

C≡C Stretch: A weaker absorption in the range of 2100-2140 cm⁻¹ corresponds to the stretching of the carbon-carbon triple bond. youtube.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the aromatic rings.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹ would be expected for the C-F bond stretch.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The NIST Chemistry WebBook provides IR data for 2-fluorobiphenyl, which shows characteristic aromatic absorptions. nist.gov

Predicted Key IR Absorption Bands for this compound Interactive Data Table: Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H | ~3300 | Strong, Sharp |

| Alkyne C≡C | 2100 - 2140 | Weak to Medium |

| Aromatic C-H | >3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

X-ray Diffraction Analysis for Solid-State Structures and Conformational Insights

For biphenyl derivatives, a key structural parameter is the dihedral angle (twist angle) between the two phenyl rings. In the gas phase, biphenyl itself is twisted with a dihedral angle of about 44-45° due to steric hindrance between the ortho-hydrogens. acs.orglibretexts.org In the solid state, biphenyl is nearly planar at room temperature, but this is a result of crystal packing forces. acs.org

The presence of ortho-substituents significantly influences this dihedral angle. For 2,2'-disubstituted biphenyls, steric repulsion between the substituents forces the rings to adopt a more twisted conformation. For example, computational studies on 2,2'-difluorobiphenyl (B165479) show a double minimum potential with dihedral angles around 58° and 129°. acs.org

Given the steric bulk of the ethynyl group and the fluorine atom at the 2 and 2' positions of this compound, a significantly twisted conformation in the solid state is expected. X-ray diffraction would be the definitive method to determine this dihedral angle and provide precise measurements of all bond lengths and angles, offering unparalleled insight into its conformational preferences. rsc.orgtandfonline.com

Theoretical and Computational Studies of 2 Ethynyl 2 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to examine the intricacies of molecular structure and behavior. These computational techniques are instrumental in understanding the fundamental properties of 2-ethynyl-2'-fluoro-1,1'-biphenyl.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic properties of a molecule are governed by its electronic structure, which can be described by molecular orbital theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they dictate the molecule's reactivity and electronic transitions.

The introduction of a fluorine atom, with its high electronegativity, and an ethynyl (B1212043) group, with its π-system, into the biphenyl (B1667301) structure significantly modifies the electronic landscape. uni-muenchen.de The fluorine atom can influence metabolic stability and physicochemical properties. nih.gov Frontier orbital analysis can reveal how these substituents affect the electron distribution and the energies of the HOMO and LUMO. shiga-u.ac.jp For this compound, the HOMO is likely to be distributed across the π-system of the biphenyl rings and the ethynyl group, while the LUMO would also be located on the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, with a high degree of accuracy. escholarship.org For fluorine-containing compounds, ¹⁹F NMR is a powerful analytical tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. uni-muenchen.denih.gov

Predicting ¹⁹F NMR chemical shifts can be challenging due to the high electron density around the fluorine atom. uni-muenchen.deresearchgate.net However, computational methods, often in combination with experimental data, can provide reliable predictions. nih.govescholarship.org Scaling factors and quantum-mechanical/molecular-mechanical (QM/MM) approaches have been developed to improve the accuracy of these predictions for complex molecules. nih.govresearchgate.net For this compound, theoretical calculations could predict the ¹³C and ¹H chemical shifts, as well as the characteristic ¹⁹F chemical shift, aiding in its structural confirmation and characterization. researchgate.netmdpi.comsourceforge.io

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. nih.govchemrxiv.org MD simulations can reveal the dynamic behavior of the biphenyl system, including the fluctuations in the dihedral angle and the accessibility of different rotational conformers. semanticscholar.orgnih.gov

Mechanistic Investigations of Reaction Pathways

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. For a molecule like this compound, which could be a precursor or intermediate in various chemical transformations, understanding its reaction pathways is crucial.

Transition State Analysis and Reaction Energetics

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. Quantum chemical calculations can be used to locate these transition states and to calculate their energies. uni-muenchen.desourceforge.io

For example, in the metabolism of a related compound, 4'-ethynyl-2-fluorobiphenyl, a highly reactive ketene (B1206846) intermediate is proposed to be formed. nih.gov Theoretical studies could be employed to investigate similar potential metabolic pathways for this compound. By calculating the energetics of the reaction, including the activation energies, it is possible to determine the most likely reaction pathways and to predict the feasibility of a given transformation. Such studies are critical for understanding the reactivity and potential biological activity of the compound. nih.gov

Computational Insights into Fluorine Effects on Reactivity and Selectivity

The presence of a fluorine atom at the 2'-position of the biphenyl system introduces significant electronic and steric effects that modulate the molecule's reactivity and selectivity. Computational studies on analogous compounds, such as 2-fluorobiphenyl (B19388), provide a foundational understanding of these effects.

DFT calculations have been employed to investigate the torsional potential and vibrational dynamics of 2-fluorobiphenyl. acs.org These studies reveal that the fluorine substituent influences the dihedral angle between the two phenyl rings, which is a critical parameter governing the molecule's conformation and, consequently, its interaction with other molecules and its reactivity. The torsional potential energy surface, calibrated against experimental data from techniques like ionization-detected impulsive stimulated Raman spectroscopy, shows how the fluorine atom affects the energy barriers for rotation around the central C-C bond. acs.org

Furthermore, the fluorine atom's high electronegativity creates a localized region of negative electrostatic potential, which can direct interactions with electrophiles and nucleophiles. scispace.comnih.gov Molecular electrostatic potential (MEP) maps, a common output of computational studies, visualize these charge distributions. scispace.comnih.gov For a molecule like this compound, the fluorine atom, along with the electron-rich ethynyl group, would be key determinants of the sites for chemical reactions.

The reactivity of a molecule can be further quantified using conceptual DFT descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. chemrevlett.com While specific values for this compound are not available, studies on similar aromatic systems demonstrate that substituent effects can be systematically analyzed to predict reactivity trends. chemrevlett.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational approach to predict the physicochemical properties of chemical compounds based on their molecular structure. researchgate.net These models are built by establishing a mathematical correlation between a set of molecular descriptors and an experimentally determined property. For a molecule like this compound, where experimental data may be scarce, QSPR offers a viable method for estimating its properties.

While specific QSPR models for this compound have not been developed, extensive research on other biphenyl derivatives, particularly polychlorinated biphenyls (PCBs), provides a solid framework for how such models could be constructed. researchgate.net These studies utilize a wide array of molecular descriptors, which can be categorized as follows:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, HOMO/LUMO energies, and partial atomic charges.

The general workflow for a QSPR study applicable to this compound would involve:

Dataset selection: A series of biphenyl derivatives with known experimental values for a particular property (e.g., solubility, toxicity, chromatographic retention time) would be chosen.

Descriptor calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated using specialized software.

Model development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that links the descriptors to the property of interest.

Model validation: The predictive power of the model would be assessed using internal and external validation techniques.

For instance, a hypothetical QSPR model to predict the bioaccumulation factor of halogenated and ethynyl-substituted biphenyls could be developed. The descriptors in such a model would likely capture the effects of the fluorine and ethynyl groups on the molecule's lipophilicity, size, and electronic properties.

The table below illustrates the types of molecular descriptors that would be relevant in a QSPR study of this compound and its analogues.

| Descriptor Type | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of F atoms, Number of triple bonds | Basic molecular properties influencing physical characteristics. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Shape Indices | Describe molecular size, branching, and overall shape. |

| Geometrical | Molecular Surface Area, Molecular Volume, Dihedral Angle | Quantify the 3D structure, which is crucial for intermolecular interactions. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Reflect the electronic distribution and reactivity of the molecule. |

By leveraging the methodologies established in QSPR studies of other biphenyls, it is possible to create predictive models that could estimate a wide range of properties for this compound, thereby guiding its potential applications and further experimental investigation.

Advanced Applications in Chemical Sciences

Utilization as Building Blocks in Complex Molecule Synthesis

The strategic placement of the ethynyl (B1212043) and fluoro substituents on the biphenyl (B1667301) scaffold allows for its use as a foundational component in the synthesis of more complex and functionalized molecules.

2-Ethynyl-2'-fluoro-1,1'-biphenyl is a valuable precursor for a range of functional materials and polymers due to its inherent reactivity and structural properties. The terminal alkyne (ethynyl group) is particularly useful, serving as a reactive handle for polymerization and cross-coupling reactions, such as the Sonogashira coupling, to create extended π-conjugated systems. mdpi.com These systems are integral to the development of advanced materials with specific electronic and photophysical properties.

The fluorinated biphenyl core contributes to the stability and performance of the resulting materials. Fluorine substitution is known to enhance the thermal stability and solubility of polymers while tuning their electronic energy levels. mdpi.com For instance, fluorinated biphenyl building blocks are used in the synthesis of microporous organic polymers (MOPs). ossila.com These polymers, created through methods like Friedel-Crafts acylation, can exhibit high surface areas and are explored for applications in gas separation (e.g., xenon/krypton) and as encapsulation materials for thermal energy storage. ossila.com The presence of the fluoro group in the biphenyl structure can influence the resulting polymer's pore size and surface chemistry, thereby tailoring its functionality.

The development of efficient and selective chiral ligands and catalysts is a primary goal in modern asymmetric synthesis. nih.govchemrxiv.orgnih.gov Axially chiral biphenyls are a cornerstone of this field, and the performance of these ligands is highly dependent on the nature and position of their substituents. chemrxiv.org The substitution pattern on the biphenyl core directly influences the steric and electronic properties of the catalyst, which in turn dictates the reactivity and enantioselectivity of the catalyzed reaction. chemrxiv.orgchemrxiv.org

This compound represents a specific and adjustable structural motif for creating novel ligands. nih.govresearchgate.net The 2-fluoro substituent can modify the dihedral angle and electronic properties of the biphenyl system, while the 2-ethynyl group can be further functionalized or participate directly in coordinating to a metal center. Research has shown that varying the substituent groups at different positions on the biphenyl scaffold can lead to highly efficient and selective catalysts for a variety of asymmetric transformations. nih.govresearchgate.net These include asymmetric additions to aldehydes, palladium-catalyzed cycloadditions, and chiral phosphoric acid-catalyzed reactions. nih.govnih.govchemrxiv.org The specific combination of fluoro and ethynyl groups in this compound offers a unique platform for designing ligands with tailored properties for specific catalytic applications.

| Catalyst/Ligand Type | Model Reaction | Finding |

| Axially Chiral [1,1'-biphenyl]-2,2'-diol Ligands | Asymmetric addition of diethylzinc (B1219324) or alkynes to aldehydes | Variation of substituent groups can provide different types of ligands and catalysts, enhancing efficiency in asymmetric synthesis. nih.govresearchgate.net |

| Phosphoramidite Ligands | Palladium-catalyzed asymmetric cycloadditions | Adjustment of substituents at various positions can make ligands more efficient. nih.govnih.gov |

| Chiral Phosphoric Acids | Asymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives | Slight variations in the geometric and electronic properties of chiral ligands can cause dramatic changes in reactivity and enantioselectivity. chemrxiv.org |

Materials Science Innovations

The distinct molecular architecture of this compound makes it a candidate for cutting-edge applications in materials science, from display technologies to next-generation electronics and sensors.

Liquid crystals (LCs) are essential materials in display technologies like the fringe-field switching (FFS) thin-film transistor (TFT) displays. semanticscholar.org The performance of these materials is dictated by their molecular structure. The introduction of fluorine atoms into mesogenic (liquid crystal-forming) cores is a common strategy to tune their physical properties. Research on fluorinated biphenyl and tolane derivatives has shown that fluorine substitution can significantly impact phase transition temperatures and the type of mesophase formed. tandfonline.com

Specifically, incorporating a fluorine group ortho to the cyano group in a biphenyl derivative was found to substantially lower both the melting and clearing points, leading to a monotropic liquid crystal phase. tandfonline.com This ability to modulate phase behavior is critical for designing LCs with specific operating temperature ranges. semanticscholar.org Furthermore, the introduction of fluoroalkyl chains into π-conjugated systems like bistolanes can change the LC phase from nematic to smectic, which offers a higher degree of molecular order. mdpi.com Given its fluorinated biphenyl structure, this compound is a promising candidate for incorporation into novel liquid crystal mixtures, potentially offering advantages in tuning viscosity, dielectric anisotropy, and clearing points for high-performance displays. semanticscholar.org

| Compound Comparison | Key Observation | Impact of Fluorination |

| Biphenyl vs. Ortho-Fluoro Biphenyl Derivatives | The introduction of one fluorine group ortho to the cyano group significantly lowered the phase transition temperature. | Altered the phase transition behavior, resulting in monotropism. tandfonline.com |

| Tolane vs. Meta-Fluoro Tolane Derivatives | Introduction of a fluorine group at the meta position altered the monotropic to enantiotropic properties. | Reduced the phase transition temperature. tandfonline.com |

| Alkyl vs. Fluoroalkyl Bistolanes | Switching from a simple alkyl chain to a fluoroalkyl moiety altered the LC phase from nematic to smectic. | The fluoroalkyl unit promotes more ordered molecular packing. mdpi.com |

Organic electronics rely on semiconductor materials that are solution-processable, flexible, and have tunable electronic properties. Liquid crystalline materials are excellent candidates for these applications, particularly in organic field-effect transistors (OFETs). nih.gov Highly ordered smectic liquid crystal phases can lead to uniform, molecularly flat polycrystalline thin films, which are crucial for achieving high charge carrier mobility in transistors. nih.gov

The this compound structure contains key features for designing organic semiconductors. The biphenyl core provides a rigid, π-conjugated segment. The ethynyl group can be used to extend this conjugation through polymerization or coupling reactions, a common strategy in creating materials like bistolanes for photoluminescent applications. mdpi.com The fluorine atom plays a critical role in tuning the electronic properties of the molecule; its electron-withdrawing nature can lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. mdpi.com This tuning is essential for matching the energy levels of other materials within an electronic device to ensure efficient charge injection and transport. Therefore, this compound serves as a building block for organic semiconductors used in transistors and photoluminescent devices.

The unique combination of a reactive alkyne, a tunable fluorinated biphenyl scaffold, and inherent chirality makes this compound a platform for creating novel functional materials. The synthesis of MOPs from fluorobiphenyl precursors for gas separation demonstrates one such pathway. ossila.com

Furthermore, the photoluminescent properties observed in similar fluorinated π-conjugated molecules suggest potential applications in chemical sensors. mdpi.com The fluorescence of such materials can be sensitive to their local environment, including temperature and the presence of specific analytes. Bistolane derivatives with fluoroalkyl chains, for example, exhibit strong deep-blue photoluminescence due to the rigid molecular aggregates formed through intermolecular interactions involving the fluorine atoms. mdpi.com This suggests that polymers or materials derived from this compound could be designed to have specific luminescent responses, making them suitable for use in thermosensing or chemical detection applications.

Future Outlook and Emerging Research Frontiers

Innovation in Sustainable and Efficient Synthetic Routes

The synthesis of asymmetrically substituted biphenyls like 2-Ethynyl-2'-fluoro-1,1'-biphenyl traditionally relies on cross-coupling reactions. Future research will likely focus on developing more sustainable and efficient methods to construct this molecule.

A key area of innovation lies in the refinement of palladium-catalyzed cross-coupling reactions , such as the Suzuki and Sonogashira couplings. While these are established methods, ongoing research aims to improve their green credentials by using lower catalyst loadings, employing more environmentally benign solvents, and developing reusable catalytic systems. For instance, the synthesis of ethynylated biaryls has been demonstrated in aqueous media, a significant step towards greener chemical processes.

Furthermore, the development of copper-free Sonogashira coupling reactions presents another promising frontier. Eliminating copper co-catalysts simplifies reaction work-up and reduces toxic waste streams. Research into novel ligands and reaction conditions that promote efficient copper-free coupling of aryl halides with terminal alkynes will be directly applicable to the synthesis of this compound.

Another avenue for exploration is the use of C-H activation strategies. This approach would involve the direct coupling of a fluorinated biphenyl (B1667301) with an ethynylating agent, bypassing the need for pre-functionalized starting materials and thereby increasing atom economy.

The table below summarizes potential synthetic approaches and areas for innovation.

| Synthetic Strategy | Precursors | Potential Innovations |

| Suzuki Coupling followed by Sonogashira Coupling | 2-Bromo-2'-fluorobiphenyl and an ethynylating agent (e.g., ethynyltrimethylsilane) | Use of water as a solvent, development of reusable palladium catalysts. |

| Sonogashira Coupling | 2-Iodo-2'-fluorobiphenyl and a terminal alkyne | Copper-free reaction conditions, novel phosphine (B1218219) ligands to improve efficiency. |

| C-H Activation | 2-Fluorobiphenyl (B19388) and an ethynylating reagent | Direct arylation strategies to improve atom economy and reduce synthetic steps. |

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique arrangement of the ethynyl (B1212043) and fluoro groups on the biphenyl scaffold of this compound suggests a rich and largely unexplored reactive landscape. The close proximity of these functional groups could lead to novel intramolecular transformations.

Future research could investigate intramolecular cyclization reactions , where the ethynyl group acts as a nucleophile or is activated to react with the fluorinated ring. Such reactions could be triggered by transition metal catalysts or by light (photocyclization), potentially leading to the formation of complex polycyclic aromatic compounds with interesting photophysical properties. For example, visible-light-promoted cascade cyclizations have been observed in related 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles, forming multiple new bonds and rings in a single step.

The reactivity of the ethynyl group itself offers numerous possibilities. It can undergo cycloaddition reactions , such as the "click" reaction with azides to form triazoles, or Diels-Alder reactions to construct more complex architectures. These transformations could be used to link this compound to other molecules, creating larger functional systems.

Moreover, the biotransformation of related compounds like 4'-ethynyl-2-fluorobiphenyl, which involves the metabolic hydroxylation of the ethynyl group to a reactive ketene (B1206846) intermediate, hints at potential bio-inspired or biomimetic transformations that could be explored for this compound. nih.gov

Integration of Advanced Computational Approaches and Artificial Intelligence in Molecular Design

As experimental data for this compound is scarce, computational chemistry and artificial intelligence (AI) are poised to play a pivotal role in predicting its properties and guiding future research.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's three-dimensional structure, electronic properties (such as the HOMO-LUMO gap), and spectroscopic signatures (e.g., NMR and IR spectra). This information is invaluable for understanding its potential behavior and for identifying the most promising avenues for experimental investigation. For instance, DFT studies on related ethynyl-containing compounds have been used to guide the discovery of new electrophilic warheads for bioconjugation.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials. This is particularly relevant for predicting its potential to form ordered supramolecular assemblies or to bind to biological targets.

Artificial intelligence and machine learning (ML) models can be trained on existing data from related biphenyl and ethynyl compounds to predict the properties and potential applications of this compound. These tools can accelerate the discovery of new functional materials by screening virtual libraries of derivatives for desired characteristics. For example, AI is increasingly being used in computer-aided drug design to identify novel kinase inhibitors.

Development of Novel Functional Materials and Supramolecular Assemblies

The rigid, planar structure of the biphenyl core, combined with the reactive handle of the ethynyl group, makes this compound an attractive building block for novel functional materials.

In the field of organic electronics , the ethynylbiphenyl scaffold could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can help to tune the electronic properties and improve the stability of the resulting materials.

The ability of the ethynyl group to participate in polymerization reactions opens up possibilities for creating microporous organic polymers (MOPs) . These materials have high surface areas and could be designed for applications in gas storage and separation, a field where fluorinated MOPs have already shown promise. google.com

In supramolecular chemistry , the directional interactions of the fluorine and ethynyl groups could be exploited to guide the self-assembly of this compound into well-defined nanostructures, such as wires, sheets, or vesicles. The study of self-assembly processes in similar chiral porphyrin-proline conjugates has demonstrated how subtle structural features can direct the formation of complex architectures.

Broader Impact on Fundamental Chemical Principles and Enabling Technologies

The study of this compound, while specific, can contribute to a broader understanding of fundamental chemical principles and the development of enabling technologies.

Research into its synthesis will undoubtedly contribute to the ever-expanding toolbox of synthetic organic chemistry , providing new methods and strategies for the construction of complex organic molecules. The development of more sustainable synthetic routes will have a positive impact on the chemical industry as a whole.

Investigating the reactivity of this molecule will deepen our understanding of reaction mechanisms and the interplay of different functional groups. The discovery of novel transformations could open up new avenues for chemical synthesis and materials science.

Ultimately, the development of new functional materials based on this compound could lead to advances in a variety of enabling technologies , from more efficient solar cells and displays to more sensitive chemical sensors and more effective drug delivery systems. The exploration of this and similar molecules pushes the boundaries of what is possible in molecular design and engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.